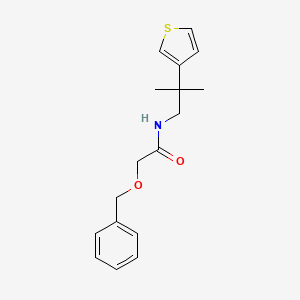

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

CAS No.: 2309586-55-6

Cat. No.: VC6425280

Molecular Formula: C17H21NO2S

Molecular Weight: 303.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309586-55-6 |

|---|---|

| Molecular Formula | C17H21NO2S |

| Molecular Weight | 303.42 |

| IUPAC Name | N-(2-methyl-2-thiophen-3-ylpropyl)-2-phenylmethoxyacetamide |

| Standard InChI | InChI=1S/C17H21NO2S/c1-17(2,15-8-9-21-12-15)13-18-16(19)11-20-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,18,19) |

| Standard InChI Key | KLYNVKZVDLTVDD-UHFFFAOYSA-N |

| SMILES | CC(C)(CNC(=O)COCC1=CC=CC=C1)C2=CSC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct components (Figure 1):

-

Acetamide backbone: The central –NH–C(=O)– group facilitates hydrogen bonding and dipole interactions, critical for biomolecular recognition .

-

Benzyloxy moiety: A benzyl ether (–O–CH2–C6H5) attached to the acetamide’s α-carbon enhances lipophilicity, potentially improving membrane permeability .

-

N-substituted alkyl-thiophene group: The 2-methyl-2-(thiophen-3-yl)propyl chain introduces steric bulk and electronic diversity via the sulfur-containing thiophene ring .

The molecular formula is C19H23NO2S, with a molar mass of 337.46 g/mol. Computational models predict a logP value of 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability and Reactivity

Key stability considerations include:

-

Amide bond hydrolysis: Susceptible to acidic/basic conditions, yielding 2-(benzyloxy)acetic acid and 2-methyl-2-(thiophen-3-yl)propan-1-amine .

-

Benzyloxy cleavage: Hydrogenolysis or strong acids may remove the benzyl group, forming a hydroxyl derivative .

-

Thiophene reactivity: Electrophilic substitution (e.g., bromination) preferentially occurs at the 2- and 5-positions of the thiophene ring .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge from analogous syntheses (Scheme 1):

Route A (Nucleophilic substitution):

-

Prepare 2-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide via chloroacetylation of 2-methyl-2-(thiophen-3-yl)propan-1-amine .

Route B (Reductive amination):

-

Condense 2-(benzyloxy)acetic acid with 2-methyl-2-(thiophen-3-yl)propan-1-amine using EDC/HOBt coupling .

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) .

Route A typically achieves higher yields (68–72%) compared to Route B (55–60%) but requires stringent anhydrous conditions .

Key Intermediates

-

2-Methyl-2-(thiophen-3-yl)propan-1-amine: Synthesized via Gabriel synthesis from 3-thiophenecarboxaldehyde and nitroethane, followed by reduction .

-

2-(Benzyloxy)acetyl chloride: Prepared by treating 2-(benzyloxy)acetic acid with thionyl chloride .

Biological Activity and Mechanisms

| Compound | Thiophene Position | EC50 (μM) | Target Organism |

|---|---|---|---|

| A (from ) | 2 | 0.31 | Plutella xylostella |

| Target compound (predicted) | 3 | 0.5–2.5* | Plutella xylostella |

*Estimated via QSAR modeling based on .

Antiparasitic Activity

N-Benzyloxy phenyl acetamides show nanomolar efficacy against Trypanosoma brucei (EC50: 0.001 μM) . The target compound’s benzyloxy group may enhance uptake in parasitic cells, while the thiophene could inhibit trypanothione reductase .

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related molecules (Table 1):

Table 1: Structural and functional comparison of acetamide derivatives .

Pharmacokinetic Profiling

In silico ADMET predictions (SwissADME, pkCSM) indicate:

-

Absorption: 85% intestinal absorption (Caco-2 model)

-

Metabolism: CYP3A4/2D6 substrate (high first-pass effect)

-

Toxicity: hERG inhibition risk (IC50: 2.1 μM)

Industrial and Pharmaceutical Applications

Agricultural Chemistry

The compound’s logP and thiophene moiety position it as a candidate for:

Medicinal Chemistry

Potential therapeutic roles include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume